7-(4-Iodophenyl)-7-oxoheptanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

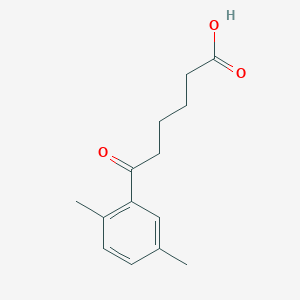

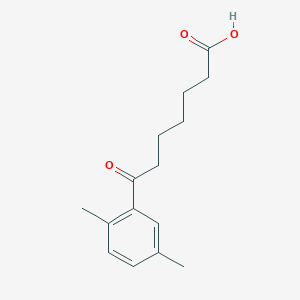

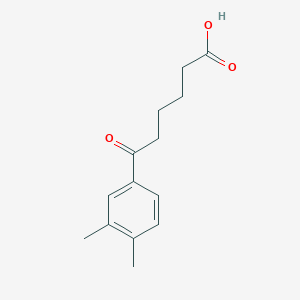

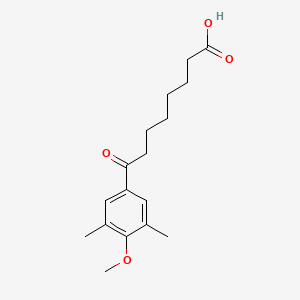

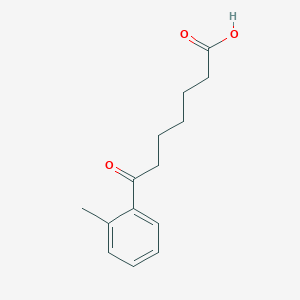

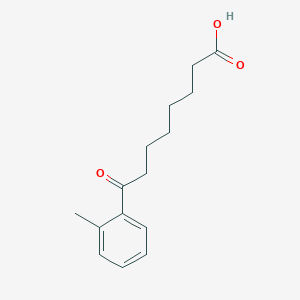

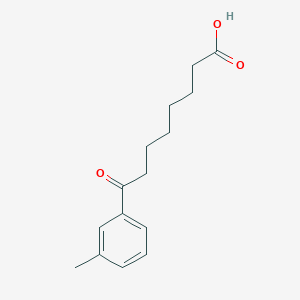

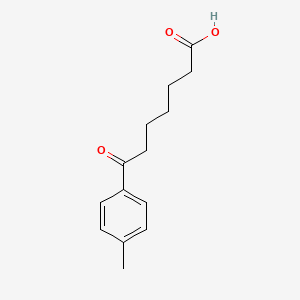

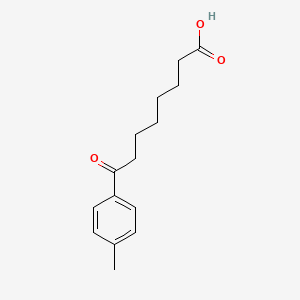

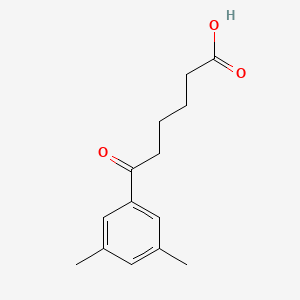

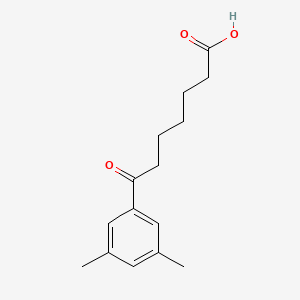

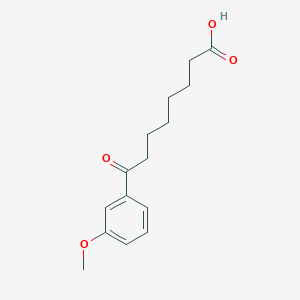

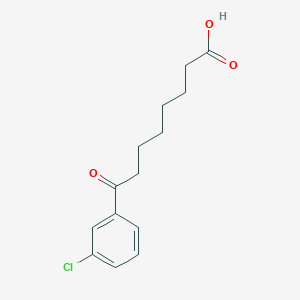

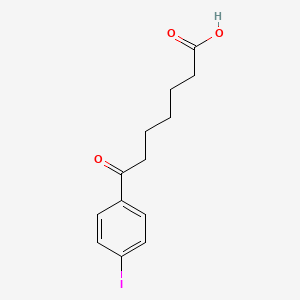

The compound “7-(4-Iodophenyl)-7-oxoheptanoic acid” is a heptanoic acid derivative with an iodophenyl group at the 7th carbon and a ketone group also at the 7th carbon. Heptanoic acid is a seven-carbon saturated fatty acid that is liquid at room temperature and has a strong, unpleasant odor . The iodophenyl group is a common motif in organic chemistry and is often used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would consist of a seven-carbon chain (heptanoic acid) with a ketone group (=O) and an iodophenyl group (C6H4I) attached to the 7th carbon .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar known compounds. For example, as a heptanoic acid derivative, this compound is likely to be a liquid at room temperature . The presence of the iodophenyl group could increase its density and boiling point compared to heptanoic acid .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

- Synthesis of Prostanoids : Methyl 7-Oxoheptanoate, a compound related to 7-(4-Iodophenyl)-7-oxoheptanoate, has been used in the synthesis of prostanoids, which are a group of physiologically active lipid compounds (Ballini & Petrini, 1984).

- Antiproliferative Activity : Derivatives of 7-oxoheptanoate have shown moderate cytotoxicity against human epithelial lung carcinoma cells, indicating potential in cancer research (Nurieva et al., 2015).

Methodological Advancements

- Gas Chromatography Monitoring : The conversion of cycloheptanone to methyl 7-oxoheptanoate, a related compound, has been monitored using gas chromatography. This highlights its importance as an intermediate in chemical synthesis (Wakharkar et al., 1994).

- Nucleophilic Acylation Techniques : Studies on nucleophilic acylation with disodium tetracarbonylferrate, involving methyl 7-oxoheptanoate, provide insights into the chemical reactions applicable to related compounds (Finke & Sorrell, 2003).

Biological and Pharmaceutical Research

- Anticonvulsant Activity : Compounds structurally related to 7-oxoheptanoate, like 2-amino-7-phosphonoheptanoic acid, have demonstrated anticonvulsant activity, suggesting potential applications in neurological disorders (Czuczwar & Meldrum, 1982).

- Synthesis of Bioactive Compounds : Research on the synthesis of bioactive compounds, such as 4-amino-7-oxo-substituted analogues of tetrahydrofolic acid, has utilized similar chemical structures, indicating the relevance of 7-oxoheptanoate derivatives in medicinal chemistry (Borrell et al., 1998).

Wirkmechanismus

Eigenschaften

IUPAC Name |

7-(4-iodophenyl)-7-oxoheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15IO3/c14-11-8-6-10(7-9-11)12(15)4-2-1-3-5-13(16)17/h6-9H,1-5H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHPNNBIZNAQEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCC(=O)O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645403 |

Source

|

| Record name | 7-(4-Iodophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-Iodophenyl)-7-oxoheptanoic acid | |

CAS RN |

49618-09-9 |

Source

|

| Record name | 7-(4-Iodophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.